2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Description
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis and Cytotoxicity Studies
A series of 3-heteroarylthioquinoline derivatives, synthesized using a method that might be related to the compound , showed promising in vitro activity against Mycobacterium tuberculosis. Among these, certain derivatives exhibited significant activity with minimal inhibitory concentrations, indicating their potential as antituberculosis agents. These compounds also displayed no toxic effects against mouse fibroblast cell lines, suggesting a favorable safety profile for further development (Selvam et al., 2011).
Antibacterial Activity
Another study focused on the synthesis of derivatives aiming for antibacterial properties. The structural modifications and subsequent antibacterial activity screening revealed that certain isoquinoline derivatives possess considerable effectiveness against gram-negative and gram-positive bacteria. This highlights their potential application as novel antibacterial agents, contributing to the ongoing search for new treatments against resistant bacterial strains (V. Dabholkar & Dilip R. Tripathi, 2011).
Novel 5-HT3 Antagonists
Research into novel 5-HT3 antagonists has led to the synthesis of isoquinolinones and 3-aryl-2-pyridones derivatives. These compounds were explored for their potential in inhibiting Bezold-Jarisch reflex in rats, with some showing potent activity. This suggests a potential application in managing conditions associated with 5-HT3 receptors, such as certain types of nausea or psychiatric disorders (T. Matsui et al., 1992).
Synthesis and Antimycotic Activity
The antimycotic activity of certain (benzo[b]thienyl)methyl ethers, closely related to the chemical structure , was evaluated, showing promising results against fungal infections. This opens up avenues for the development of new antifungal medications, particularly in the context of increasing resistance to existing drugs (M. Raga et al., 1992).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-16-7-9-17(10-8-16)23-13-11-22-20(23)26-14-19(25)24-12-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-11,13H,3,5,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEQWWKPZTUYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.